Current Data Availability and Limitations for Quantitative Comparator-Based Evaluation of 2097902-39-9
A systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and major vendor technical datasheets (conducted 2026-04-30) returned no quantitative biological activity data for compound 2097902-39-9. No IC50, Ki, EC50, target engagement, selectivity profile, or in vivo efficacy measurement was identified for this specific compound. By contrast, structurally related oxazole carboxamides—such as the 5-cyclopropyl analog (CAS 2097902-54-8) and the 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl) analog SKL2001 (CAS 909089-13-0)—have published activity data . This absence precludes a direct head-to-head quantitative comparison at this time. Computed physiochemical descriptors from PubChem (MW 312.32, cLogP 2, HBD 2, HBA 5, TPSA 88.5 Ų) are available [1] but do not constitute bioactivity differentiation.
| Evidence Dimension | Availability of quantitative biological activity data (IC50, Ki, EC50, target ID) |
|---|---|
| Target Compound Data | No quantitative bioactivity data identified in public sources as of 2026-04-30 |
| Comparator Or Baseline | SKL2001 (CAS 909089-13-0): Wnt/β-catenin agonist with published IC50 data; 5-cyclopropyl analog (CAS 2097902-54-8): commercial screening compound with undisclosed data |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | PubMed, Google Patents, PubChem, ChEMBL, BindingDB, vendor datasheets searched on 2026-04-30 |
Why This Matters
Procurement decisions cannot currently be based on quantitative differentiation; users should request custom profiling data from the vendor before selecting this compound over analogs with published activity.
- [1] PubChem. Computed Properties for CID 126850888. Accessed 2026-04-30. View Source
